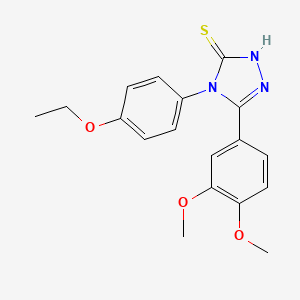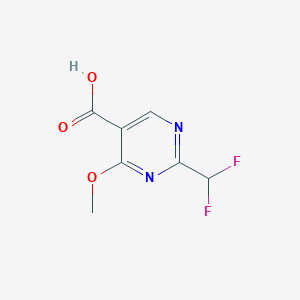
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, metal-based methods can transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . Minisci-type radical chemistry is another strategy applied to heteroaromatics for difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using novel non-ozone depleting difluorocarbene reagents. These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include electrophilic, nucleophilic, radical, and cross-coupling agents .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can mimic the properties of other functional groups such as hydroxyl and thiol groups, allowing it to participate in hydrogen bonding and other interactions . This makes the compound a valuable tool in studying the effects of fluorine substitution on molecular interactions and biological activity .
Comparación Con Compuestos Similares
Difluoromethyl phenyl sulfide: This compound is more lipophilic than thiophenol and displays unique hydrogen-bonding properties.
Trifluoromethylated compounds: These compounds, such as those containing the CF3 group, are widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness: 2-(Difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid is unique due to its specific difluoromethyl group, which imparts distinct properties such as increased lipophilicity and hydrogen-bonding ability . This makes it a valuable compound in various scientific research applications, particularly in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-(difluoromethyl)-4-methoxypyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-6-3(7(12)13)2-10-5(11-6)4(8)9/h2,4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBAGVHIZHVWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
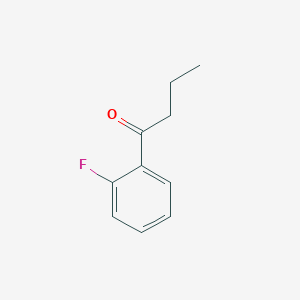
![N-(3,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2749878.png)
![1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2749880.png)
![2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2749882.png)
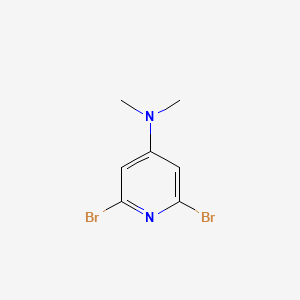
![4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2749885.png)
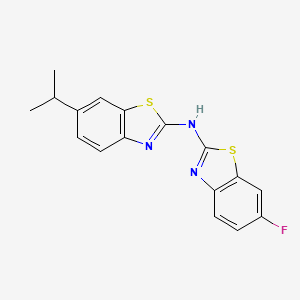
![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)
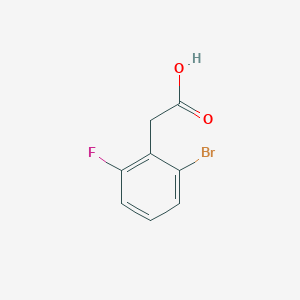
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
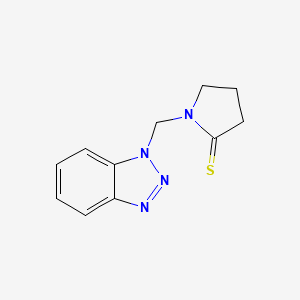
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)
![6-(2-fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749897.png)
